1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde O-(4-methylbenzyl)oxime
CAS No.: 321998-31-6
Cat. No.: VC4614018
Molecular Formula: C25H23N3OS
Molecular Weight: 413.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 321998-31-6 |
|---|---|
| Molecular Formula | C25H23N3OS |
| Molecular Weight | 413.54 |
| IUPAC Name | (E)-N-[(4-methylphenyl)methoxy]-1-(1-methyl-3-phenyl-5-phenylsulfanylpyrazol-4-yl)methanimine |
| Standard InChI | InChI=1S/C25H23N3OS/c1-19-13-15-20(16-14-19)18-29-26-17-23-24(21-9-5-3-6-10-21)27-28(2)25(23)30-22-11-7-4-8-12-22/h3-17H,18H2,1-2H3/b26-17+ |
| Standard InChI Key | QNDLRJYMVQKFMH-YZSQISJMSA-N |
| SMILES | CC1=CC=C(C=C1)CON=CC2=C(N(N=C2C3=CC=CC=C3)C)SC4=CC=CC=C4 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a pyrazole ring substituted at positions 1, 3, 4, and 5 (Figure 1):
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Position 1: Methyl group (-CH₃).
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Position 3: Phenyl group (-C₆H₅).
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Position 5: Phenylsulfanyl group (-S-C₆H₅).
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Position 4: Carbaldehyde oxime derivative, where the oxime oxygen is bonded to a 4-methylbenzyl group (-O-CH₂-C₆H₄-CH₃).
Table 1: Molecular Properties
The E-configuration of the oxime group is confirmed by the stereodescriptor in the IUPAC name . The presence of sulfur (thioether) and nitrogen (pyrazole, oxime) atoms introduces polarity and potential hydrogen-bonding sites.
Synthesis and Preparation
Key Intermediate: 1-Methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde
This aldehyde precursor (CAS: 318247-51-7) is critical for oxime synthesis. Its preparation involves bromination/oxidation of pyrazole esters, as seen in related compounds (e.g., ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate → hydrolysis → aldehyde) .
Physicochemical Properties
Spectroscopic Data
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IR: Expected peaks for C=N (oxime, ~1640 cm⁻¹), S-C (thioether, ~670 cm⁻¹), and aromatic C-H stretches .
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NMR:
While no direct data exists for 321998-31-6, its structural similarity to bioactive pyrazoles suggests potential in these areas .
Research Gaps and Future Directions
Unexplored Domains
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Synthetic Optimization: Scalable routes for high-yield production remain undocumented.
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Biological Screening: No in vitro or in vivo studies have been published.
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Materials Science: Thioether and oxime groups may confer ligand properties for metal-organic frameworks (MOFs) .
Recommended Studies
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ADMET Profiling: Assess pharmacokinetics and toxicity.
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Target Identification: Screen against kinase or protease libraries.
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Crystallography: Resolve 3D structure to guide structure-activity relationship (SAR) studies.
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